molecular formula C14H8O4 B13953469 Oxanthrene-2,8-dicarbaldehyde CAS No. 856053-86-6

Oxanthrene-2,8-dicarbaldehyde

Cat. No.: B13953469
CAS No.: 856053-86-6
M. Wt: 240.21 g/mol
InChI Key: RXZUBLNYBZADKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxanthrene-2,8-dicarbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of oxanthrene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows:

    Oxidation of Oxanthrene: Oxanthrene is treated with an oxidizing agent in the presence of an acid catalyst. The reaction conditions may include heating the mixture to facilitate the oxidation process.

    Isolation of this compound: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxanthrene-2,8-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction of the formyl groups can yield the corresponding alcohols.

    Substitution: The formyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxanthrene-2,8-dicarbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxanthrene-2,8-dicarbaldehyde involves its interaction with various molecular targets and pathways. The formyl groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Oxanthrene-2,8-dicarbaldehyde can be compared with other similar compounds such as:

    Dibenzo-p-dioxin: The parent compound of this compound, lacking the formyl groups.

    Dibenzofuran: A structurally similar compound with an oxygen atom replacing one of the carbon atoms in the oxanthrene ring.

    Phenoxathiin: A sulfur analog of oxanthrene with a sulfur atom replacing one of the oxygen atoms in the ring.

Properties

CAS No.

856053-86-6

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

dibenzo-p-dioxin-2,8-dicarbaldehyde

InChI

InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H

InChI Key

RXZUBLNYBZADKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.